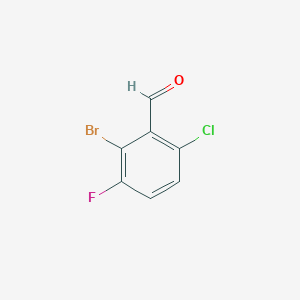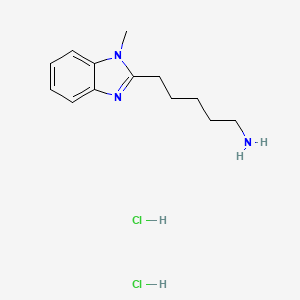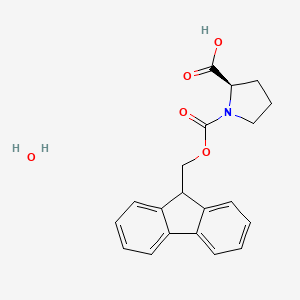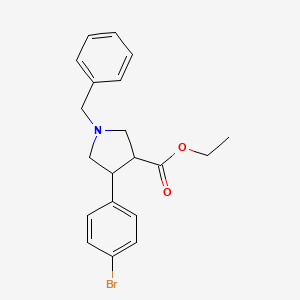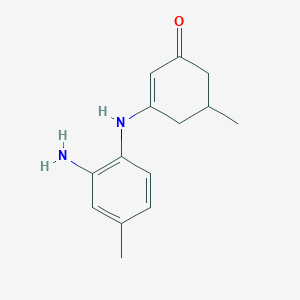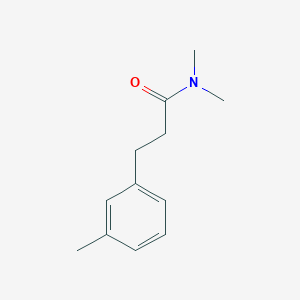
N,N-Dimethyl-3-(3-methylphenyl)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(3-methylphenyl)-propanamide, also known as DMMP, is an amide of dimethylamine and 3-methylphenylpropionic acid. It is a colorless, odorless, and hygroscopic liquid, and is used in a variety of scientific research applications. DMMP has been studied extensively in recent years, with research focusing on its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
N,N-Dimethyl-3-(3-methylphenyl)-propanamide is widely used in scientific research due to its unique properties. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of polymers, dyes, and catalysts. N,N-Dimethyl-3-(3-methylphenyl)-propanamide has also been studied for its potential applications in the field of biochemistry, as it has been shown to be an efficient enzyme inhibitor.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(3-methylphenyl)-propanamide is not yet fully understood. However, it is believed to work by binding to the active site of an enzyme, thereby blocking its activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
N,N-Dimethyl-3-(3-methylphenyl)-propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, which can lead to a decrease in the production of fatty acids. Additionally, N,N-Dimethyl-3-(3-methylphenyl)-propanamide has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, which can lead to a decrease in protein synthesis. Finally, N,N-Dimethyl-3-(3-methylphenyl)-propanamide has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which can lead to a decrease in the production of nucleic acids.
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-3-(3-methylphenyl)-propanamide has several advantages for use in laboratory experiments. It is relatively inexpensive, has a low toxicity, and is relatively stable. Additionally, it is easily synthesized and can be used in a variety of reactions. However, there are some limitations to using N,N-Dimethyl-3-(3-methylphenyl)-propanamide in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction can be slow. Additionally, N,N-Dimethyl-3-(3-methylphenyl)-propanamide can be difficult to purify, as it can form insoluble compounds when reacted with certain chemicals.
Future Directions
There are several potential future directions for research on N,N-Dimethyl-3-(3-methylphenyl)-propanamide. One possibility is to further investigate its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in the field of biochemistry and pharmaceuticals. Finally, research could be conducted to develop more efficient synthesis methods, as well as to develop more efficient methods for purifying the product.
Synthesis Methods
N,N-Dimethyl-3-(3-methylphenyl)-propanamide can be synthesized by reacting dimethylamine with 3-methylphenylpropionic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at a temperature of between 20 and 80°C, and the reaction time can range from a few minutes to several hours depending on the catalyst used. Once the reaction is complete, the resulting product is a colorless liquid with a boiling point of 111°C.
properties
IUPAC Name |
N,N-dimethyl-3-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-5-4-6-11(9-10)7-8-12(14)13(2)3/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHVRMGPVUWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(3-methylphenyl)-propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

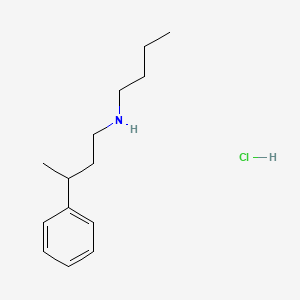
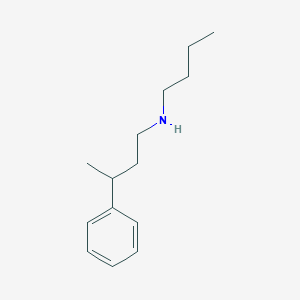
amine hydrochloride](/img/structure/B6362817.png)
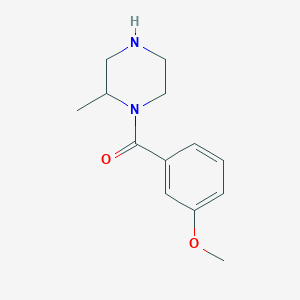
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
